Pyrazolo[1,5-a]pyrimidin-5-ol
Overview
Description
Pyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This structural motif is known for its rigidity and planarity, which contribute to its significant biological and photophysical properties . The compound has garnered attention in medicinal chemistry and material science due to its versatile applications and potential as a scaffold for drug development .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have been identified as strategic compounds for various applications, including as inhibitors of cyclin-dependent protein kinases . They have also been found to inhibit other targets such as EGFR/STAT3 , and are considered promising candidates for drug development .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when acting as an inhibitor of cyclin-dependent protein kinases, it can arrest cancer cell growth . The compound’s mode of action is also influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
This compound affects various biochemical pathways. Its anticancer potential is often highlighted, with studies showing that it can induce apoptosis and differentiation in various in-vitro cell line models . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development .
Pharmacokinetics
Its simpler and greener synthetic methodology, as well as its tunable photophysical properties, suggest that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to exhibit antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects . In the context of cancer, it has demonstrated anti-tumor effects in human tumor xenografts following oral administration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its photophysical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . Additionally, its synthetic transformations still represent a research priority regarding process efficiency and environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common methods include:
Condensation with Enaminones or Enaminonitriles: These reactions are carried out under mild conditions, often in the presence of a base.
Cyclocondensation with β-Dicarbonyl Compounds: This method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, leading to the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. Copper-catalyzed approaches have also been developed to streamline the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenated derivatives of this compound can be synthesized using halogenating agents like N-bromosuccinimide.
Major Products: The major products of these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities and improved photophysical properties .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-5-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Zaleplon, Indiplon, and Ocinaplon: These compounds share the pyrazolopyrimidine core and are used as sedative and anxiolytic agents.
Uniqueness: Pyrazolo[1,5-a]pyrimidin-5-ol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct biological and photophysical properties. Its versatility in synthetic modifications and broad range of applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLIYLLMLAQRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582949 | |
Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29274-22-4, 1027534-43-5 | |
Record name | Pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | pyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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